

Thiazole-2-carbohydrazide: A Versatile Intermediate for Novel Drug Discovery

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Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

Cat. No.: B093941

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carbohydrazide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides an overview of the applications of **thiazole-2-carbohydrazide** as a key intermediate in the synthesis of novel therapeutic agents, along with detailed protocols for their synthesis and biological evaluation. The inherent structural features of the thiazole ring, combined with the reactive hydrazide moiety, make it a valuable building block for generating diverse molecular libraries with potential applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.^{[1][2]}

Biological Activities of Thiazole-2-carbohydrazide Derivatives

Derivatives synthesized from **thiazole-2-carbohydrazide**, primarily thiazole-hydrazone, have exhibited significant potential across various therapeutic areas.

Antimicrobial and Antifungal Activity

Thiazole-hydrazone derivatives have shown potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with essential enzymatic processes. The presence of a hydrazone linkage is considered crucial for their antimicrobial efficacy.^{[3][4]}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon cancer cells.^[5] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.^{[5][6]}

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. A key mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation.^{[1][7][8]} By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

Data Presentation: Biological Activity of Thiazole-Hydrazone Derivatives

The following tables summarize the quantitative biological data for a selection of thiazole-hydrazone derivatives.

Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC in $\mu\text{g/mL}$)

Compound ID	Derivative Substitution	S. aureus	E. coli	C. albicans	Reference
TH-1	4-Fluorophenyl	16.1	16.1	>100	[9]
TH-2	4-Chlorophenyl	8.0	16.0	50	[3]
TH-3	4-Bromophenyl	4.0	8.0	25	[10]
TH-4	2,4-Dichlorophenyl	4.0	8.0	50	[10]
Fluconazole	-	-	-	1-4	[10]
Norfloxacin	-	0.5-2	0.12-1	-	[9]

Table 2: Anticancer Activity (IC50 in μ M)

Compound ID	Derivative Substitution	MCF-7 (Breast)	HepG2 (Liver)	HCT-116 (Colon)	Reference
TC-1	4-Hydroxy-3-methoxybenzylidene	2.57	7.26	-	[5]
TC-2	3-Nitrobenzylidene	1.21 (MDA-MB-231)	-	-	[6]
TC-3	2-Benzylidene	-	-	3.92 (MDA-MB-231)	[3]
Staurosporine	-	6.77	8.4	-	[5]
Sorafenib	-	-	-	-	[5]

Table 3: Anti-inflammatory Activity (COX-2 Inhibition - IC50 in μ M)

Compound ID	Derivative Substitution	COX-2 IC50 (μ M)	COX-1 IC50 (μ M)	Selectivity Index (COX-1/COX-2)	Reference
TI-1	4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol	11.65	>100	>8.58	[7]
TI-2	N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide	9.01	15.2	1.68	[7]
Celecoxib	-	0.27	5.34	19.7	[1]

Experimental Protocols

General Synthesis of Thiazole-Hydrazone Derivatives

This protocol describes the general two-step synthesis of thiazole-hydrazone derivatives starting from a substituted thioamide.

Step 1: Synthesis of Thiazole-carbohydrazide Intermediate

- Hantzsch Thiazole Synthesis: A substituted thioamide is reacted with an ethyl 2-chloroacetoacetate via the Hantzsch thiazole synthesis to yield the corresponding ethyl thiazole-carboxylate.[10]
- Hydrazinolysis: The resulting ethyl thiazole-carboxylate is then refluxed with hydrazine hydrate in absolute ethanol to produce the key thiazole-carbohydrazide intermediate.[10] The reaction progress can be monitored by thin-layer chromatography (TLC). The product is typically isolated by filtration after cooling the reaction mixture.

Step 2: Synthesis of Thiazole-Hydrazone Derivatives

- Condensation Reaction: The thiazole-carbohydrazide intermediate is dissolved in a suitable solvent such as ethanol or methanol.
- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or glacial acetic acid) is added to the solution.[10][11]
- An appropriately substituted benzaldehyde (or other aldehyde/ketone) is added to the mixture.
- The reaction mixture is refluxed for a specified period (typically 2-8 hours), with reaction progress monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
- The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

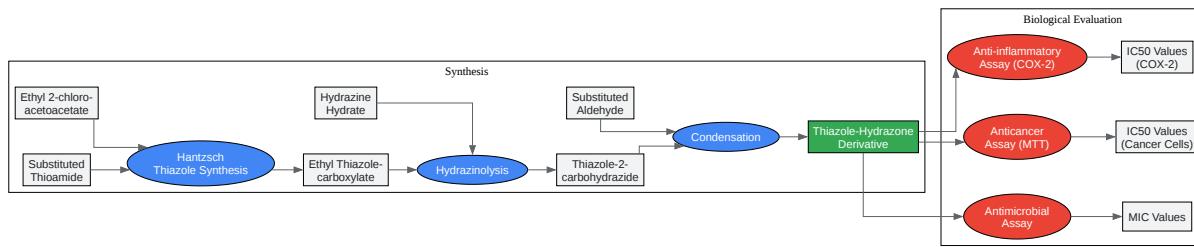
- Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
- Preparation of Test Compounds: The synthesized thiazole-hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the thiazole-hydrazone derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

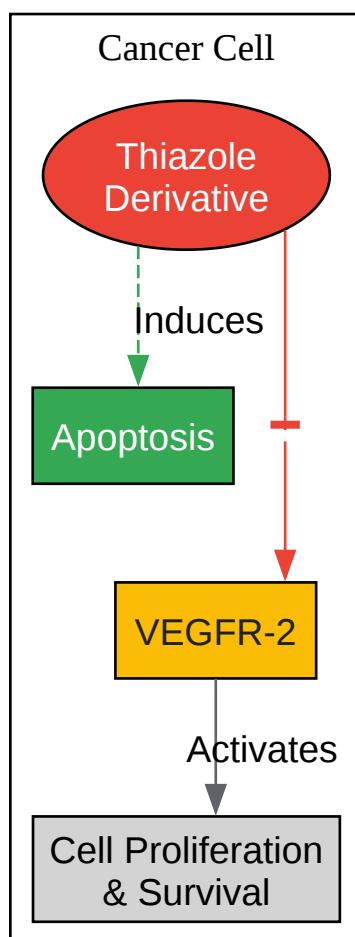
- Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows



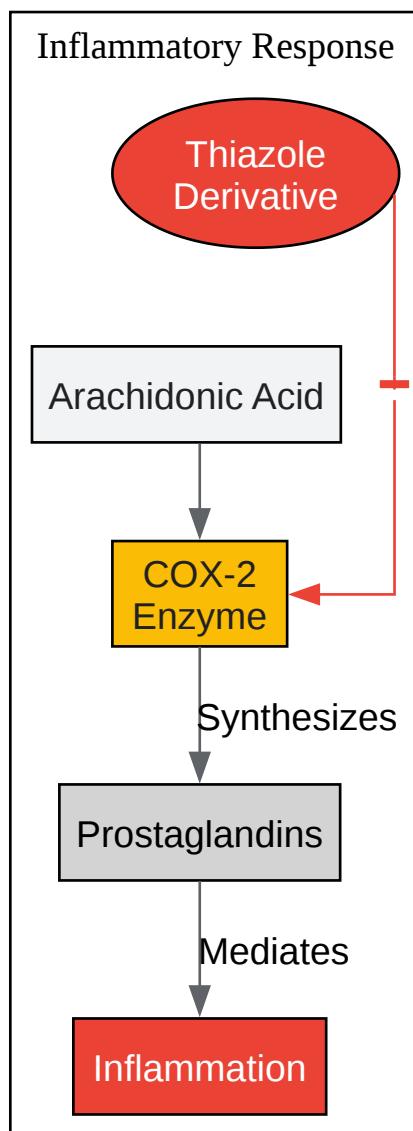
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Caption: General workflow for the synthesis and biological evaluation of thiazole-hydrazone derivatives.



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Caption: Simplified mechanism of anticancer action of thiazole derivatives via VEGFR-2 inhibition and apoptosis induction.



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Caption: Simplified mechanism of anti-inflammatory action of thiazole derivatives via COX-2 inhibition.

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